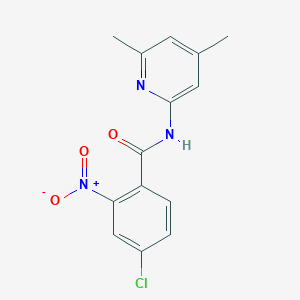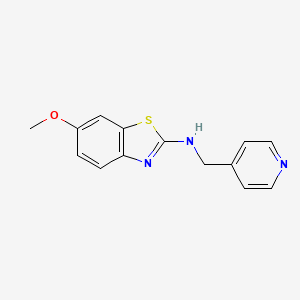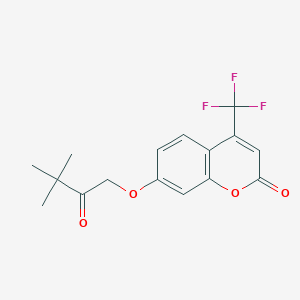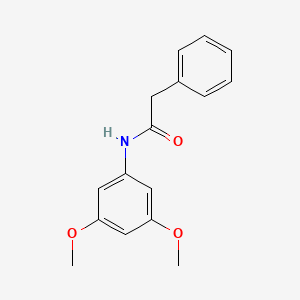
N-(3-fluorophenyl)-N'-2-pyridinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-2-pyridinylurea (also known as AG-1478) is a synthetic compound that has been extensively studied for its potential use as a pharmaceutical agent. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a key signaling molecule involved in the regulation of cell growth and proliferation. AG-1478 has been shown to have a wide range of applications in scientific research, particularly in the fields of cancer biology and drug discovery.
Wirkmechanismus
AG-1478 acts as a competitive inhibitor of the EGFR tyrosine kinase domain, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. By blocking EGFR signaling, AG-1478 induces cell cycle arrest and apoptosis in cancer cells. The specificity of AG-1478 for EGFR makes it a valuable tool for studying the role of this receptor in cancer biology.
Biochemical and Physiological Effects
AG-1478 has been shown to have a wide range of biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 phase, inhibits DNA synthesis, and promotes apoptosis. AG-1478 also inhibits the migration and invasion of cancer cells, which are key processes involved in metastasis. In addition, AG-1478 has been shown to enhance the efficacy of other cancer treatments, including chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
AG-1478 has several advantages as a tool for scientific research. It is highly specific for EGFR, which allows researchers to study the role of this receptor in cancer biology with a high degree of precision. AG-1478 is also a potent inhibitor of EGFR, which means that it can be used at low concentrations, reducing the risk of off-target effects. However, AG-1478 has some limitations as a research tool. It is a synthetic compound that is not found in nature, which means that its effects on biological systems may not be fully understood. In addition, AG-1478 is a relatively expensive compound, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on AG-1478. One area of interest is the development of new EGFR inhibitors that are more potent and selective than AG-1478. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to EGFR inhibitors, which could help to improve the efficacy of these drugs in cancer treatment. Finally, there is interest in the use of AG-1478 as a tool for studying the role of EGFR in other biological processes, such as wound healing and tissue regeneration.
Synthesemethoden
The synthesis of AG-1478 involves several steps, beginning with the reaction of 3-fluoroaniline with pyridine-2-carboxylic acid to form an intermediate product. This is then treated with phosgene and ammonia to yield the final product, N-(3-fluorophenyl)-N'-2-pyridinylurea. The synthesis of AG-1478 is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
AG-1478 has been widely used in scientific research as a tool for investigating the role of EGFR in cancer biology. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, lung, and colon cancer. AG-1478 has also been used to study the mechanisms of resistance to EGFR inhibitors, which is a major issue in cancer treatment.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOGQDWMVJADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)

![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)


![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)
![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)

![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)
